molecular formula C8H11NO3 B126152 Methyl 2-isopropyloxazole-4-carboxylate CAS No. 155884-24-5

Methyl 2-isopropyloxazole-4-carboxylate

Cat. No.: B126152
CAS No.: 155884-24-5
M. Wt: 169.18 g/mol
InChI Key: KSSCLLNYZNLJFB-UHFFFAOYSA-N
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Description

Methyl 2-isopropyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isopropyloxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature yields methyl 2,4-dioxo-4-phenylbutanoate, which can be further processed to obtain the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, methanol, and tetrahydrofuran. Reaction conditions such as temperature and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized oxazole derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Methyl 2-isopropyloxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-isopropyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Methyl 2-isopropyloxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other oxazole and isoxazole derivatives .

Properties

IUPAC Name

methyl 2-propan-2-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSCLLNYZNLJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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